molecular formula C8H9N5OS B1522761 N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide CAS No. 1235440-84-2

N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide

Cat. No. B1522761
CAS RN: 1235440-84-2
M. Wt: 223.26 g/mol
InChI Key: DYZYPRKKVGPRBB-UHFFFAOYSA-N
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Description

“N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide” is a chemical compound with the CAS Number: 1235440-84-2. It has a molecular weight of 223.26 and its IUPAC name is S-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl dimethylthiocarbamate . It is stored at room temperature and has a purity of 95%. The compound is in powder form .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 223.26 . Unfortunately, the search results do not provide further details on the physical and chemical properties of this compound.

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

The research by Hassneen and Abdallah (2003) explores the synthesis of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives. They describe the preparation of compounds through the reaction of 2-thioxopyrimidinyl-5-(N,N-dimethylamino)formamidine and 1,3-diphenyltriazolo[3,4-d]pyrimidinyl-N,N-dimethylformamidine with various agents. This work provides a foundation for understanding the chemical behavior and potential applications of N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide in synthesizing novel compounds with specific properties (Hassneen & Abdallah, 2003).

Synthesis of Derivatives via Acetohydrazide

The study by Cong et al. (2014) discusses the synthesis of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol and its derivatives from (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide, offering insights into the complex mechanisms involved and the structural characteristics of the resulting compounds, which could be relevant to the understanding and application of this compound in similar contexts (Cong et al., 2014).

Chemical and Biological Interactions

Antimicrobial Activities

Research indicates the potential of various derivatives for antimicrobial applications. For instance, the work by Farghaly (2008) on the synthesis and reactions of 3-[3-(dimethylamino)propenoyl]-1,7-diphenyl [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one and its derivatives demonstrates antimicrobial screening, suggesting potential bioactive properties of related compounds, which could extend to the chemical structure of this compound (Farghaly, 2008).

Bioactive Compounds Synthesis

The synthesis of novel bioactive compounds incorporating this compound as a key structural component could be inferred from the works of Hossain and Bhuiyan (2009) and Riyadh (2011). These studies discuss the preparation of thieno and furopyrimidine derivatives, and the use of enaminones for synthesizing pyrazoles with antitumor and antimicrobial activities, respectively. Such research illustrates the compound's potential role in developing pharmacologically active molecules (Hossain & Bhuiyan, 2009); (Riyadh, 2011).

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, has proved to be remarkably versatile in different areas of drug design . Depending on the choice of substituents, the scaffold has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . The metal-chelating properties of the scaffold have also been exploited to generate candidate treatments for cancer and parasitic diseases . Therefore, future research could explore these potential applications further.

properties

IUPAC Name

S-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5OS/c1-12(2)8(14)15-6-3-9-7-10-5-11-13(7)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZYPRKKVGPRBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CN2C(=NC=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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